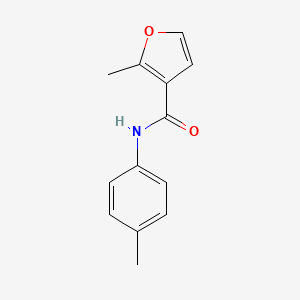![molecular formula C22H20N2O2 B7540296 N-[[3-(methylcarbamoyl)phenyl]methyl]-1,2-dihydroacenaphthylene-5-carboxamide](/img/structure/B7540296.png)
N-[[3-(methylcarbamoyl)phenyl]methyl]-1,2-dihydroacenaphthylene-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[3-(methylcarbamoyl)phenyl]methyl]-1,2-dihydroacenaphthylene-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using several methods and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of N-[[3-(methylcarbamoyl)phenyl]methyl]-1,2-dihydroacenaphthylene-5-carboxamide is not fully understood. However, it has been suggested that this compound may exert its effects by inhibiting various enzymes and signaling pathways that are involved in inflammation, tumor growth, and neurodegeneration.
Biochemical and Physiological Effects:
N-[[3-(methylcarbamoyl)phenyl]methyl]-1,2-dihydroacenaphthylene-5-carboxamide has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). This compound has also been found to inhibit the growth of cancer cells and induce apoptosis in these cells. In addition, it has been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[[3-(methylcarbamoyl)phenyl]methyl]-1,2-dihydroacenaphthylene-5-carboxamide is its potential applications in various fields of scientific research. This compound has shown promising results in several studies and has the potential to be developed into a therapeutic agent. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on N-[[3-(methylcarbamoyl)phenyl]methyl]-1,2-dihydroacenaphthylene-5-carboxamide. One of the main areas of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of the mechanism of action of this compound and the identification of its molecular targets. Furthermore, studies are needed to determine the optimal dosage and administration route of this compound for therapeutic applications. Finally, the potential applications of this compound in other fields such as agriculture and environmental science should also be explored.
Synthesis Methods
The synthesis of N-[[3-(methylcarbamoyl)phenyl]methyl]-1,2-dihydroacenaphthylene-5-carboxamide can be achieved using several methods. One of the most common methods involves the reaction of 1,2-dihydroacenaphthylene-5-carboxylic acid with N-methylcarbamoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with 3-bromobenzyl chloride to obtain the final product.
Scientific Research Applications
N-[[3-(methylcarbamoyl)phenyl]methyl]-1,2-dihydroacenaphthylene-5-carboxamide has been extensively studied for its potential applications in various fields. It has been found to have anti-inflammatory, anti-tumor, and anti-cancer properties. This compound has also shown promising results in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
N-[[3-(methylcarbamoyl)phenyl]methyl]-1,2-dihydroacenaphthylene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-23-21(25)17-6-2-4-14(12-17)13-24-22(26)19-11-10-16-9-8-15-5-3-7-18(19)20(15)16/h2-7,10-12H,8-9,13H2,1H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNOCBMKMXADVGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)CNC(=O)C2=CC=C3CCC4=C3C2=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[3-(methylcarbamoyl)phenyl]methyl]-1,2-dihydroacenaphthylene-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-acetamidophenyl)methyl]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B7540215.png)

![N-(3,4-dimethylphenyl)-2-[furan-2-ylmethyl-[(2-hydroxyphenyl)methyl]amino]acetamide](/img/structure/B7540221.png)
![6-(7-methylimidazo[1,2-a]pyridin-2-yl)-4H-1,4-benzoxazin-3-one](/img/structure/B7540230.png)

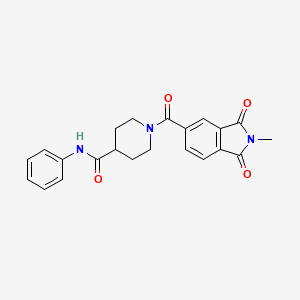
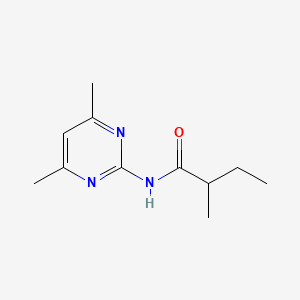
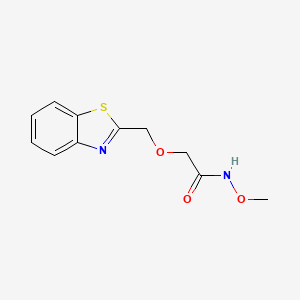
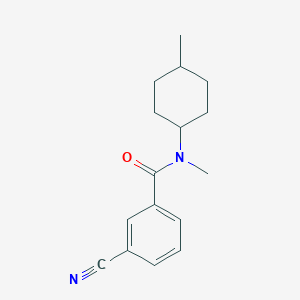
![1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-methylbutan-1-one](/img/structure/B7540293.png)
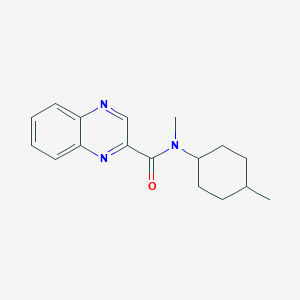
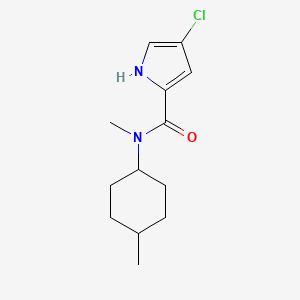
![3-[(4-bromophenyl)sulfonylamino]-N-(4-methoxyphenyl)-4-pyrrolidin-1-ylbenzenesulfonamide](/img/structure/B7540320.png)
